3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide
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Overview
Description
3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is a complex organic compound characterized by its iodine, methyl, and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide typically involves multiple steps, starting with the iodination of 4-methylbenzamide. This is followed by the introduction of the sulfamoyl group through a reaction with sulfamoyl chloride. The final step involves the formation of the carbamothioyl group using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodate or iodine dioxide.
Reduction: : The compound can be reduced to remove the iodine atom, resulting in a different functional group.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like sodium thiosulfate or hydrogen gas can be used.
Substitution: : Nucleophiles such as alkyl halides or aryl halides, along with a suitable catalyst, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Iodate or iodine dioxide.
Reduction: : Compounds lacking the iodine atom.
Substitution: : Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its iodine atom makes it a valuable precursor for cross-coupling reactions.
Biology
In biological research, 3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide can be used as a probe to study enzyme activities and interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-iodo-3-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide
3-iodo-4-methyl-N-((3-sulfamoylphenyl)carbamothioyl)benzamide
3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamoyl)benzamide
Uniqueness
3-iodo-4-methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both iodine and sulfamoyl groups in the same molecule provides a distinct chemical profile compared to similar compounds.
Properties
IUPAC Name |
3-iodo-4-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O3S2/c1-9-2-3-10(8-13(9)16)14(20)19-15(23)18-11-4-6-12(7-5-11)24(17,21)22/h2-8H,1H3,(H2,17,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUNXJARFLRSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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